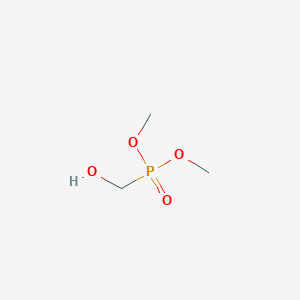

Dimethyl (hydroxymethyl)phosphonate

Overview

Description

Dimethyl (hydroxymethyl)phosphonate is an organic phosphorus compound . Its molecular formula is C3H9O4P . The average mass is 140.075 Da and the monoisotopic mass is 140.023849 Da .

Synthesis Analysis

The synthesis of biologically and synthetically important phosphorus-bearing compounds like this compound can be achieved by the conjugate addition of hydrogen-phosphonates to different Michael acceptors . This process is known as the hetero-Michael reaction . The reaction of dimethyl- or diethyl phosphonates to acrylamide can proceed smoothly in the presence of strong organic bases (such as DBU), giving rise to the anti-Markovnikov adduct in good yield .Molecular Structure Analysis

The molecular structure of this compound is tetrahedral . The InChI representation of the molecule isInChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 . Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in the Michael addition of H-phosphonates . It can also undergo hydrolysis under both acidic and basic conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass is 140.02384576 g/mol . The Topological Polar Surface Area is 55.8 Ų . The Heavy Atom Count is 8 .Scientific Research Applications

Synthesis and Chemical Reactions

- Dimethyl (hydroxymethyl)phosphonate is used in the synthesis of various phosphorus-containing compounds. For example, the reaction of dimethyl (1-aryl-1-hydroxymethyl)phosphonates with specific phospholene oxides and phosphinic chlorides produces (1-phosphoryloxymethyl)phosphonates, exhibiting unique properties in NMR spectroscopy (Rádai et al., 2019).

NMR Spectroscopy Studies

- Studies on the NMR spectra of this compound derivatives provide insights into the electronic environment and steric conditions of these compounds. For instance, research on dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate revealed nonequivalence of the methoxyl protons due to their different environments and hydrogen bonding (Nikonorov et al., 1976).

Herbicidal Activities

- The compound plays a role in the development of potential herbicides. For example, a study synthesized a series of 1-(2,4-dichlorophenoxyacetoxy)alkylphosphonic acid dimethyl esters, demonstrating notable herbicidal activity in greenhouse experiments (He et al., 2005).

Polymer Chemistry

- In the field of polymer chemistry, this compound is used to create new materials. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate resulted in polymers with controlled molecular weights, paving the way for the development of phosphorus-based materials (Canniccioni et al., 2013).

Antimicrobial Research

- Research has also been conducted on the synthesis of dimethyl phosphonate derivatives with antimicrobial properties. One study reported the synthesis of dimethyl [(substitutedphenyl)(6-oxo6λ5dibenzo[d,f][1,3,2]dioxaphophepin-6-yl)methyl]phosphonates, demonstrating higher antimicrobial activity than standard compounds (Reddy et al., 2009).

Polycondensation in Polymer Synthesis

- Studies on polycondensation reactions of dimethyl phosphonate with diols indicate its potential in creating polymers with varied applications. However, challenges in achieving high molecular weights have been observed, leading to further investigations and solutions for improving polymer synthesis (Branham et al., 2000).

Safety and Hazards

Dimethyl (hydroxymethyl)phosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . Therefore, prolonged exposure should be avoided and caution should be exercised when handling .

Future Directions

Phosphorus-bearing compounds like Dimethyl (hydroxymethyl)phosphonate have found a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . The development of more environmentally friendly and economically competitive processes for their synthesis is a key area of focus . The application of “clean” green technology is a challenge and a future direction in this field .

Mechanism of Action

Target of Action

Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound . It is a versatile building block in the synthesis of diverse biologically important phosphonates and their analogs . It is often used in the synthesis of dimethylphosphite class compounds, which are components of insecticides and fungicides .

Mode of Action

The compound is known to react readily as a nucleophilic species . It is often used in the conjugate addition of nucleophiles to electron-deficient alkenes, a process known as the hetero-Michael reaction . This reaction allows the construction of different carbon-heteroatom bonds .

Biochemical Pathways

The compound is involved in the synthesis of biologically and synthetically important phosphorus-bearing compounds . The Michael addition of H-phosphonates to different Michael acceptors is a key step in these synthesis processes .

Result of Action

The result of the action of this compound is the synthesis of diverse biologically important phosphonates and their analogs . These compounds have various applications, including use in pesticides .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity often requires efficient catalysts for the reaction to proceed under mild conditions and in a reasonable yield and selectivity . It should be stored in a dry, light-protected, well-ventilated place, away from fire sources and oxidants, and should avoid contact with strong oxidants, acids, and alkaline substances .

Biochemical Analysis

Biochemical Properties

Dimethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the metabolism of phosphonates and phosphinates. It interacts with various enzymes and proteins, including phosphoenolpyruvate phosphomutase, which catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate . This interaction is crucial for the biosynthesis of C-P compounds, which are derivatives of phosphonate and phosphinate . Additionally, this compound is involved in the hydrolysis of phosphinates and phosphonates, a process that can occur under both acidic and basic conditions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit cholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of this neurotransmitter . This inhibition can affect nerve cell function and signaling. Moreover, this compound can penetrate the blood-brain barrier and exhibit efficacy in vivo in rodents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to enzymes such as cholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This binding interaction is crucial for its biochemical effects. Additionally, this compound can undergo hydrolysis, resulting in the formation of phosphonic and phosphinic acids, which are biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and does not easily degrade or decompose . Its hydrolysis can occur under specific conditions, leading to the formation of biologically active phosphonic and phosphinic acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit cholinesterase and affect nerve cell function . At high doses, it can cause toxic or adverse effects, including irritation of the skin, eyes, mucous membranes, and upper respiratory tract . These effects highlight the importance of dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of phosphonates and phosphinates. It interacts with enzymes such as phosphoenolpyruvate phosphomutase, which catalyzes the formation of phosphonopyruvate from phosphoenolpyruvate . This reaction is a key step in the biosynthesis of C-P compounds. Additionally, this compound can undergo hydrolysis to form phosphonic and phosphinic acids, which are further metabolized by various enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can penetrate the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on nerve cells . The compound’s solubility in organic solvents facilitates its distribution within lipid-rich environments, such as cell membranes .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, its ability to inhibit cholinesterase suggests that it may localize to regions where this enzyme is active, such as synaptic clefts in nerve cells . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular locations .

Properties

IUPAC Name |

dimethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIERWUPLBOKSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453317 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24630-67-9 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)